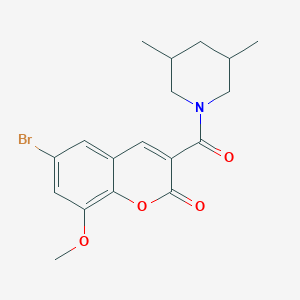

6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO4/c1-10-4-11(2)9-20(8-10)17(21)14-6-12-5-13(19)7-15(23-3)16(12)24-18(14)22/h5-7,10-11H,4,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXJULGKNCAIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Piperidine Derivatization: The attachment of the 3,5-dimethylpiperidine-1-carbonyl group to the chromenone core.

Methoxylation: The addition of a methoxy group at the 8th position.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The presence of the bromine atom makes this compound susceptible to nucleophilic substitution reactions. For instance, when treated with nucleophiles such as amines or alcohols, the bromine can be replaced by these groups:

Carbonyl Reactions

The carbonyl group from the piperidine moiety can undergo various reactions:

-

Hydrazone Formation: Reaction with hydrazines leads to hydrazone derivatives, which can further react to form pyrazole derivatives.

Electrophilic Aromatic Substitution

The methoxy group at position 8 can direct electrophilic substitutions on the aromatic ring, allowing for further functionalization:

where represents an electrophile.

-

Research Findings and Applications

Recent studies have highlighted the utility of coumarin derivatives in medicinal chemistry. For example:

-

Antiproliferative Activity: Compounds derived from 6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one have shown potential as antiproliferative agents against various cancer cell lines .

-

Synthesis of Heterocycles: The compound serves as a key intermediate in synthesizing diverse heterocyclic compounds, which are valuable in drug development .

Scientific Research Applications

Anticancer Activity

Coumarin derivatives have been extensively studied for their potential anticancer properties. The compound in focus has shown promising results in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.

- Case Study: A study demonstrated that derivatives similar to 6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancers. The mechanism involved the activation of caspase pathways leading to apoptosis .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.4 |

| This compound | A549 (Lung) | 12.7 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and reduce oxidative stress.

- Case Study: In a model of acute inflammation induced by carrageenan, the administration of this compound significantly reduced paw edema compared to the control group .

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 45 |

Acetylcholinesterase Inhibition

The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

- Case Study: In vitro studies indicated that this compound exhibited a competitive inhibition profile against acetylcholinesterase with an IC50 value comparable to established inhibitors .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.0 |

| Donepezil (Standard) | 20.0 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including the compound under discussion.

Bacterial Activity

The compound has shown effectiveness against various bacterial strains.

- Case Study: Testing against Staphylococcus aureus and Escherichia coli revealed that it inhibited bacterial growth significantly at low concentrations .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism of Action

The mechanism of action of 6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromenone Core

Thiazole Derivatives

- 3-(2-Aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one (Scaffold E): Key Feature: Thiazole ring at position 3. Activity: Demonstrates broad-spectrum antimicrobial and antimalarial activity due to the thiazole’s electron-deficient nature, facilitating interactions with microbial enzymes . Limitation: Reduced lipophilicity compared to piperidine-carbonyl analogs.

Enone (α,β-Unsaturated Carbonyl) Derivatives

- 6-Bromo-3-(3-(4-substituted phenyl)acryloyl)-2H-chromen-2-one (2a–c): Key Feature: Enone group at position 3. Reactivity: Acts as a nucleophilic center, enabling cyclization to pyridine derivatives (e.g., 3a–c) .

Piperidine/Piperazine Derivatives

- 6-Bromo-3-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one :

Physicochemical and Structural Analysis

Lipophilicity :

- Steric Effects: Piperidine derivatives (e.g., target compound) show better conformational flexibility than rigid enone or thiazole systems, enabling diverse target interactions .

Biological Activity

6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a bromine atom, a methoxy group, and a piperidine carbonyl side chain, which are significant for its biological properties.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes involved in disease processes. For instance, studies indicate that it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is vital for cell proliferation and survival .

- Antioxidant Properties : Chromenone derivatives have been noted for their antioxidant capabilities. This property helps in mitigating oxidative stress, which is implicated in various chronic diseases .

Anticancer Activity

A series of experiments have demonstrated the anticancer potential of this compound. In vitro studies have shown that:

- Cell Lines Tested : The compound exhibited significant cytotoxic effects against several cancer cell lines including MCF-7 and MDA-MB-231 (breast cancer) with IC50 values indicating effective dose-response relationships .

- Synergistic Effects : When combined with established chemotherapeutic agents like doxorubicin, it produced a synergistic effect, enhancing overall cytotoxicity in resistant cancer cell lines .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties:

- Mechanism : The compound disrupts bacterial cell membranes and inhibits biofilm formation, making it a candidate for treating infections caused by resistant strains .

Case Studies

- Breast Cancer Treatment : A study involving the application of this compound in combination with doxorubicin showed improved outcomes in MDA-MB-231 models. The combination therapy led to increased apoptosis rates compared to monotherapy .

- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus revealed that the compound significantly reduced bacterial viability at low concentrations, demonstrating its potential as an alternative antimicrobial agent .

Q & A

Q. What synthetic methodologies are recommended for optimizing the preparation of 6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one?

Methodological Answer: A multi-step synthesis is typically employed, starting with bromination of a coumarin precursor followed by piperidine-carbonyl coupling. For bromination, refluxing with Br₂ in CH₂Cl₂ (as described for analogous bromoacetyl coumarins) ensures regioselectivity at the C6 position . Subsequent coupling with 3,5-dimethylpiperidine can be achieved via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) improves yield and purity. Monitoring intermediates with TLC and HPLC (C18 column, acetonitrile/water mobile phase) is critical for quality control .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), bromine-substituted aromatic protons (δ ~7.2–7.5 ppm), and piperidine methyl groups (δ ~1.2–1.5 ppm). Compare with analogous coumarin derivatives .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., C18H19BrNO4: calcd 392.0455) .

- XRD : Resolve crystal packing using SHELX for refinement and ORTEP-3 for visualization (R-factor <0.05) .

- HPLC-PDA : Assess purity (>98%) with a C18 column and gradient elution (λ = 254 nm) .

Table 1 : Key Analytical Parameters

| Technique | Parameters | Reference |

|---|---|---|

| 1H NMR | 300 MHz, DMSO-d6, δ 1.2–8.4 ppm | |

| HRMS | ESI+, m/z 392.0455 [M+H]+ | |

| XRD | SHELXL refinement, Mo-Kα radiation |

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallographic stability of this compound?

Methodological Answer: Graph set analysis (e.g., Etter’s formalism) identifies robust hydrogen-bonding motifs (e.g., R₂²(8) rings between carbonyl groups and methoxy protons). Use Mercury 4.0 to map donor-acceptor distances (2.6–3.0 Å) and angles (150–170°). SHELX-refined XRD data reveal how these interactions stabilize the orthorhombic P2₁2₁2₁ space group, reducing thermal displacement parameters (Ueq <0.05 Ų) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition) across studies?

Methodological Answer:

- Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry for binding affinity) .

- Dose-Response Analysis : Ensure IC50 values are calculated under standardized conditions (pH 7.4, 25°C) to minimize variability .

- Structural-Alignment Studies : Overlay XRD structures with target enzymes (e.g., HSP90) using PyMOL to confirm binding pose consistency .

Q. What strategies mitigate synthetic byproduct formation during piperidine-carbonyl coupling?

Methodological Answer:

Q. How does the 3,5-dimethylpiperidine moiety affect pharmacokinetic properties?

Methodological Answer:

- LogP Calculation : Use ChemDraw to predict lipophilicity (cLogP ~2.8), correlating with enhanced blood-brain barrier permeability.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Piperidine methylation reduces CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.